molecular formula C14H11ClN2O2 B2997103 3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 860258-46-4

3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2997103
CAS No.: 860258-46-4
M. Wt: 274.7
InChI Key: KXBSFZCXNLIPEA-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with phenylacetic acid in the presence of a dehydrating agent, followed by hydrochloric acid treatment to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its biological activity, including antimicrobial and antitubercular properties.

  • Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

  • Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is compared with other similar compounds, such as 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid and other imidazo[1,2-a]pyridine derivatives These compounds share structural similarities but may differ in their biological activity and applications

List of Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Imidazo[1,2-a]pyridine derivatives

  • Other phenyl-substituted imidazo[1,2-a]pyridines

This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2.ClH/c17-14(18)12-13(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-12;/h1-9H,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBSFZCXNLIPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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